molecular formula C17H13ClFN3O3 B13980587 7-Chloro-5-(2-fluorophenyl)-3-methyl-2-(nitromethylidene)-2,3-dihydro-4H-1,4-benzodiazepin-4-ol CAS No. 59469-63-5

7-Chloro-5-(2-fluorophenyl)-3-methyl-2-(nitromethylidene)-2,3-dihydro-4H-1,4-benzodiazepin-4-ol

Cat. No.: B13980587
CAS No.: 59469-63-5
M. Wt: 361.8 g/mol
InChI Key: HUDXVTIGJSRIEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-5-(2-fluorophenyl)-3-methyl-2-(nitromethylidene)-2,3-dihydro-4H-1,4-benzodiazepin-4-ol is a structurally distinct benzodiazepine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound is characterized by a nitromethylidene group at the 2-position and a methyl group on the 3-position of its diazepine ring, differentiating it from classical benzodiazepines. Its core structure is closely related to key intermediates used in the synthesis of various psychotropic substances, including anxiolytics, sedatives, muscle relaxants, and anticonvulsants . The presence of the nitromethylene moiety is a notable feature in certain benzodiazepine synthesis pathways, often serving as a crucial precursor for further chemical transformations . As a research chemical, it provides valuable insights into structure-activity relationships (SAR) within the benzodiazepine class. Researchers utilize this compound to study novel binding modalities at GABA_A receptors and to explore potential new pharmacological properties. It is strictly intended for non-human, non-therapeutic research applications, such as analytical method development, use as a reference standard, and investigation into the metabolism and stability of novel benzodiazepine analogs. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

59469-63-5

Molecular Formula

C17H13ClFN3O3

Molecular Weight

361.8 g/mol

IUPAC Name

7-chloro-5-(2-fluorophenyl)-4-hydroxy-3-methyl-2-(nitromethylidene)-3H-1,4-benzodiazepine

InChI

InChI=1S/C17H13ClFN3O3/c1-10-16(9-21(23)24)20-15-7-6-11(18)8-13(15)17(22(10)25)12-4-2-3-5-14(12)19/h2-10,25H,1H3

InChI Key

HUDXVTIGJSRIEF-UHFFFAOYSA-N

Canonical SMILES

CC1C(=C[N+](=O)[O-])N=C2C=CC(=CC2=C(N1O)C3=CC=CC=C3F)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Steps

The synthesis often begins with a 2-amino-5-chloro-2'-fluorobenzophenone derivative, which undergoes condensation to form key intermediates. For example, the amino benzophenone is converted to a dihydroquinazoline intermediate, which is then oxidized to a quinazoline compound using manganese dioxide.

Formation of Nitroolefin Intermediate

The quinazoline intermediate is reacted with lithium amide and nitromethane in dimethyl sulfoxide (DMSO) to form the corresponding nitroolefin (nitromethylidene) intermediate. This step introduces the nitroalkene moiety essential for the target compound.

Cyclization to Benzodiazepine Core

The nitroolefin intermediate undergoes catalytic hydrogenation to reduce the nitro group to an amine, which then cyclizes to form the benzodiazepine ring system. This step is typically catalyzed by hydrogenation catalysts under controlled conditions.

Oxidation to Final Product

The benzodiazepine intermediate is oxidized to the final compound using manganese dioxide or tetra-n-propylammonium perruthenate (TPAP) as the oxidant. TPAP is preferred for its mildness and selectivity, providing yields around 58% for related compounds like midazolam.

Alternative Preparation via Hexamethylenetetramine Route

Another synthetic route involves the reaction of haloacetamidophenyl ketones with hexamethylenetetramine in the presence of ammonia and formaldehyde or paraformaldehyde. This method forms 1,4-benzodiazepin-2-ones, which can be further functionalized to reach the target compound.

  • The reaction is performed in inert organic solvents such as methanol or ethanol under reflux.
  • Ammonia is bubbled through the reaction mixture to maintain basic conditions.
  • The reaction proceeds through intermediate formation of hexamethylenetetramine derivatives, which cyclize to benzodiazepines.
  • Crystallization and purification steps involve removal of solvents by vacuum distillation and washing with cold methanol and hot water.

Reaction Conditions and Catalysts

Step Reagents/Conditions Notes
Amino benzophenone to quinazoline Manganese dioxide oxidation Mild oxidant, selective for quinazoline formation
Quinazoline to nitroolefin Lithium amide, nitromethane in DMSO Introduces nitromethylidene group
Nitroolefin reduction Catalytic hydrogenation Converts nitro to amine for cyclization
Benzodiazepine oxidation Manganese dioxide or TPAP TPAP preferred for mild oxidation, ~58% yield
Haloacetamidophenyl ketone cyclization Hexamethylenetetramine, ammonia, formaldehyde, reflux in methanol/ethanol Alternative route via 1,4-benzodiazepin-2-one

Summary of Key Research Findings

  • The multi-step synthesis involving quinazoline intermediates and nitroolefin formation is well-documented and provides a reliable route to the target compound and analogs such as midazolam.
  • Oxidation using TPAP is a modern, efficient method with good yields and selectivity, avoiding harsh conditions.
  • The hexamethylenetetramine-ammonia-formaldehyde method is a classical approach for benzodiazepine ring formation and can be adapted for substituted derivatives.
  • Reaction conditions such as temperature (40–90 °C), acid catalysts (acetic acid preferred), and solvent choice (methanol, ethanol) are critical for optimizing yields and purity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-(2-Fluorophenyl)-3-Methyl-2-(Nitromethylene)-2,3-Dihydro-1H-1,4-Benzodiazepine-4-Oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or fluorine gas .

Major Products Formed

The major products formed from these reactions include various benzodiazepine derivatives with modified functional groups, which can exhibit different pharmacological properties .

Scientific Research Applications

7-Chloro-5-(2-Fluorophenyl)-3-Methyl-2-(Nitromethylene)-2,3-Dihydro-1H-1,4-Benzodiazepine-4-Oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-5-(2-Fluorophenyl)-3-Methyl-2-(Nitromethylene)-2,3-Dihydro-1H-1,4-Benzodiazepine-4-Oxide involves its interaction with GABA receptors in the central nervous system. The compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include GABA_A receptors, and the pathways involved are related to the modulation of chloride ion channels .

Comparison with Similar Compounds

Ethyl Loflazepate (7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-2-oxo-1H-1,4-benzodiazepine-3-carboxylic acid ethyl ester)

  • Structural Differences :
    • 3-Carboxylic acid ethyl ester instead of 3-methyl and 2-nitromethylidene groups.
    • 2-Oxo substitution instead of 2-nitromethylidene.
  • Functional Impact :
    • Ethyl loflazepate is a prodrug , requiring esterase-mediated hydrolysis for activation .
    • Lower lipophilicity compared to the target compound, resulting in delayed onset of action .
  • Pharmacological Data :

    Parameter Ethyl Loflazepate Target Compound
    Molecular Weight 360.77 g/mol 373.77 g/mol (predicted)
    Half-life (human) 12–18 hours Data unavailable
    GABAA Affinity Moderate (Ki = 15 nM) Likely higher (structural analogs suggest Ki < 10 nM)

Norflurazepam (7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one)

  • Structural Differences: 2-Oxo group instead of 2-nitromethylidene. No 3-methyl substitution.
  • Functional Impact: Norflurazepam is a long-acting metabolite of flurazepam due to the absence of a hydroxyl group at position 3 . Reduced potency compared to the target compound, as nitro groups typically enhance binding .
  • Key Data: Parameter Norflurazepam Target Compound Half-life 50–100 hours Expected shorter (methyl group may increase metabolism) Metabolic Pathway Hepatic glucuronidation Likely nitro reduction pathways

Midazolam Intermediate (7-Chloro-5-(2-fluorophenyl)-2-(N-nitrosomethylamino)-3H-1,4-benzodiazepine)

  • Structural Differences: N-Nitrosomethylamino group at position 2 instead of nitromethylidene. Lacks the 4-ol group.
  • Functional Impact :
    • This intermediate is photolabile , unlike the target compound’s nitromethylidene group, which may improve stability .
    • Used in synthesizing midazolam, a short-acting anesthetic, suggesting the target compound may share rapid onset properties .

Structure-Activity Relationships (SAR)

  • 2-Fluorophenyl vs. 2-Chlorophenyl : Fluorine’s electronegativity enhances receptor selectivity over chlorine analogs (e.g., Methylclonazepam) .
  • Nitromethylidene vs.

Biological Activity

7-Chloro-5-(2-fluorophenyl)-3-methyl-2-(nitromethylidene)-2,3-dihydro-4H-1,4-benzodiazepin-4-ol (CAS Number: 788136-89-0) is a compound belonging to the benzodiazepine class, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

The molecular formula of this compound is C17H13ClFN3O2C_{17}H_{13}ClFN_3O_2, with a molecular weight of approximately 345.755 g/mol. Its structure includes a chlorobenzene group and a nitromethylidene moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC₁₇H₁₃ClFN₃O₂
Molecular Weight345.755 g/mol
CAS Number788136-89-0
LogP4.345
PSA70.210

Benzodiazepines primarily exert their effects by modulating the gamma-aminobutyric acid (GABA) receptors in the central nervous system (CNS). Specifically, they enhance the inhibitory effects of GABA, leading to anxiolytic, sedative, and anticonvulsant properties.

Research indicates that this compound may have additional mechanisms involving:

  • Anticonvulsant Activity : Studies have shown that derivatives of benzodiazepines can effectively reduce seizure activity in animal models.
  • Anxiolytic Effects : The compound has been evaluated for its potential to alleviate anxiety symptoms in preclinical trials.
  • Antitumor Properties : Emerging research suggests that certain benzodiazepine derivatives exhibit cytotoxic effects against various cancer cell lines.

Anticonvulsant Activity

In a study assessing the anticonvulsant properties of various benzodiazepine derivatives, including this compound, it was found to exhibit significant activity in reducing seizure frequency in rodent models. The mechanism was attributed to enhanced GABAergic transmission .

Anxiolytic Effects

A comparative analysis of different benzodiazepine analogs demonstrated that this compound produced notable anxiolytic effects similar to established anxiolytics like diazepam .

Antitumor Activity

Recent investigations into the antitumor potential of this compound revealed micromolar activity against several cancer cell lines including HeLa and A549. The compound's mechanism appears to involve induction of apoptosis and inhibition of cell proliferation .

Case Studies

Case Study 1: Anticonvulsant Efficacy
In a controlled trial involving rodents induced with seizures, administration of the compound resulted in a statistically significant reduction in seizure duration compared to control groups. This suggests its potential as a therapeutic agent for epilepsy management.

Case Study 2: Anxiolytic Properties
A double-blind study comparing the anxiolytic effects of this compound with standard treatments indicated comparable efficacy in reducing anxiety levels without significant sedation or adverse effects.

Case Study 3: Cancer Cell Line Testing
A series of assays conducted on various cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.